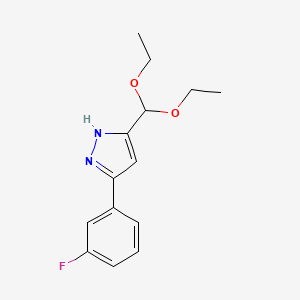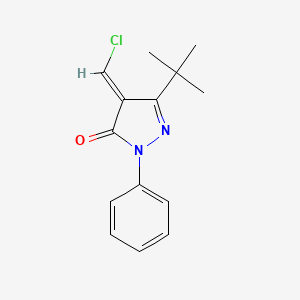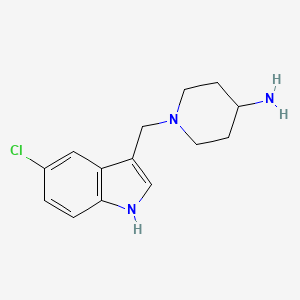
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Descripción general
Descripción
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine (also known as 5-chloro-N-methyl-N-(1-methyl-3-indolyl)piperidin-4-amine) is an indole-based structural analog of the synthetic opioid agonist, fentanyl. It is a potent agonist of the μ-opioid receptor and has been used as a research tool to study the structure-activity relationship of opioid agonists.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
This compound has been involved in the synthesis of various pharmaceutical agents, including aminopyrimidine derivatives acting as 5-HT(1A) partial agonists, indicating moderate potency and metabolic stability. These compounds are explored for their potential therapeutic applications in treating mood disorders and related conditions (Dounay et al., 2009).
Role in Cholinesterase and Monoamine Oxidase Inhibition
Another significant application is the development of new indole derivatives acting as dual inhibitors for cholinesterase and monoamine oxidase. Such compounds are crucial in researching treatments for neurodegenerative diseases, showcasing the versatility of this compound in synthesizing agents with potential neurological benefits (Bautista-Aguilera et al., 2014).
Cancer Research Applications
In the realm of cancer research, derivatives of this compound have been investigated for their potential as aurora kinase inhibitors, offering insights into novel therapeutic strategies for cancer treatment. Such studies highlight the compound's role in developing targeted cancer therapies (ヘンリー,ジェームズ, 2006).
Chemical Functionalities Optimization
Research has also delved into optimizing the chemical functionalities of indole-2-carboxamides, with this compound serving as a backbone for modifications. The goal is to improve allosteric parameters for cannabinoid receptor 1 (CB1), indicating its importance in developing compounds with specific receptor target activities (Khurana et al., 2014).
Allosteric Modulation of CB1 Receptor
Further exploring its application in receptor modulation, studies have investigated novel compounds for their role as allosteric modulators of the cannabinoid CB1 receptor. This research provides valuable insights into the development of compounds that can modulate receptor activity, potentially offering therapeutic benefits in conditions where cannabinoid receptor modulation is beneficial (Price et al., 2005).
Propiedades
IUPAC Name |
1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-1-2-14-13(7-11)10(8-17-14)9-18-5-3-12(16)4-6-18/h1-2,7-8,12,17H,3-6,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWLSIFGSDMPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




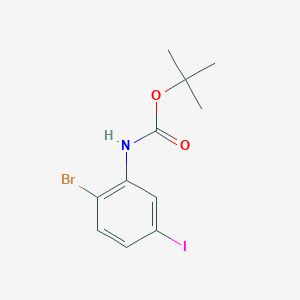
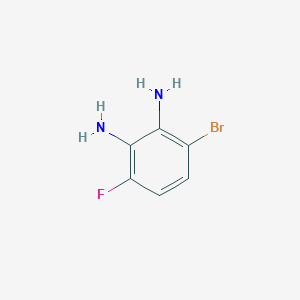

![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
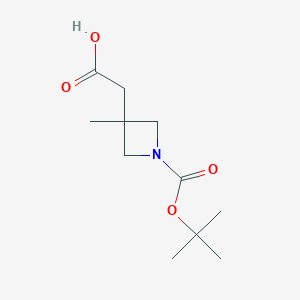
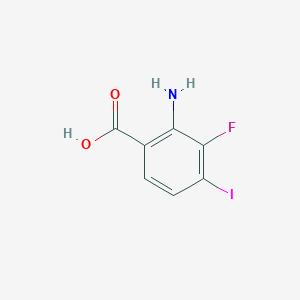
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
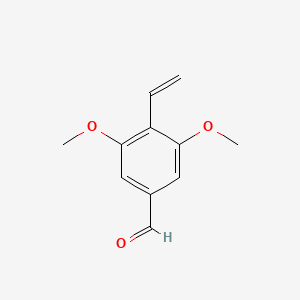
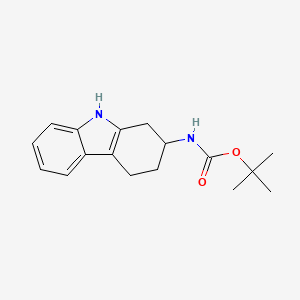
![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
